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Introduction

CP-LC-0867 is a novel, ionizable cationic lipid designed for the formulation of lipid
nanoparticles (LNPs) to facilitate the in vivo delivery of nucleic acids, such as messenger RNA
(mRNA) and circular RNA (circRNA). Its unique thiolactone-based structure is engineered to
enhance the efficacy and stability of nucleic acid-based vaccines and therapeutics. In
preclinical studies, LNP formulations incorporating CP-LC-0867 have demonstrated significant
potential as vaccine adjuvants, eliciting robust and durable immune responses. These
application notes provide a comprehensive overview of the use of CP-LC-0867 in preclinical
vaccine research, including its mechanism of action, quantitative summaries of key
experimental data, and detailed protocols for its application.

Mechanism of Action: Innate Immune Stimulation

The adjuvant properties of CP-LC-0867 are attributed to the intrinsic ability of the ionizable lipid
component of the LNP to activate the innate immune system. While research is ongoing to fully
elucidate the specific pathways engaged by CP-LC-0867, the general mechanism for ionizable
lipids involves the activation of pattern recognition receptors (PRRs) upon cellular uptake of the
LNP-vaccine complex. This activation triggers downstream signaling cascades that lead to the
production of pro-inflammatory cytokines and chemokines, creating a microenvironment that
promotes a strong adaptive immune response.
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Key signaling pathways implicated in the adjuvant effect of ionizable lipid nanoparticles include:

Toll-Like Receptor 4 (TLR4) Signaling: lonizable lipids can be recognized by TLR4 on the

surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This
interaction initiates a signaling cascade that leads to the activation of transcription factors

like Nuclear Factor-kappa B (NF-kB) and Interferon Regulatory Factors (IRFS).

NF-kB and IRF Activation: The activation of NF-kB and IRFs results in the transcription and
secretion of a variety of pro-inflammatory cytokines (e.g., IL-6, TNF-a) and Type | interferons
(IFN-a/B). These molecules are critical for the maturation and activation of APCs, enhancing
their ability to present antigens to T cells.

NLRP3 Inflammasome Activation: Some ionizable lipids have been shown to activate the
NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells. This leads
to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1f3 (pro-
IL-1B) and pro-IL-18 into their mature, secreted forms. IL-1[3 is a potent inflammatory
cytokine that plays a crucial role in initiating and amplifying immune responses.
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Caption: Innate immune signaling initiated by CP-LC-0867 LNPs.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating LNP-
based vaccines formulated with CP-LC-0867.

Table 1: In Vivo Protein Expression with circRNA-LNP
Formulations

This study compared the in vivo expression of luciferase from a circular RNA payload delivered
by LNPs formulated with either CP-LC-0867 or the commercially available ionizable lipid, SM-
102.

Peak Luciferase

. . Duration of .

Formulation Expression . Animal Model

Expression
(photons/sicm?/sr)

CircRNA-LNP (CP-LC-  Consistently Higher )
At least 14 days Mice

0867) vs. SM-102

CircRNA-LNP (SM- Lower than CP-LC- - )
Not specified Mice

102) 0867

Data derived from a study focused on circRNA therapeutics and may not be fully representative
of vaccine applications but demonstrates the efficiency of CP-LC-0867 in vivo.

Table 2: Immunogenicity of a SARS-CoV-2 mRNA
Vaccine (CPVax-CoV) in Mice

This study evaluated the B- and T-cell responses in mice following immunization with a SARS-
CoV-2 mRNA vaccine formulated with a novel thiolactone-based ionizable lipid from the same
family as CP-LC-0867.[1][2][3][4][5]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15578267?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578267?utm_src=pdf-body
https://www.benchchem.com/product/b15578267?utm_src=pdf-body
https://www.benchchem.com/product/b15578267?utm_src=pdf-body
https://www.benchchem.com/product/b15578267?utm_src=pdf-body
https://www.benchchem.com/product/b15578267?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40595653/
https://www.scienceopen.com/document?vid=03b5721b-438d-43ac-9cf0-9b90ee985e43
https://magazine.ingentium.com/2025/07/03/preserved-efficacy-of-lyophilized-sars-cov-2-mrna-vaccine-incorporating-novel-ionizable-lipids-after-one-year-at-25-c/?utm_source=rss&utm_medium=rss&utm_campaign=preserved-efficacy-of-lyophilized-sars-cov-2-mrna-vaccine-incorporating-novel-ionizable-lipids-after-one-year-at-25-c
https://colab.ws/articles/10.1038%2Fs41541-025-01201-1
https://www.researchgate.net/publication/387930345_Enhanced_stability_and_efficacy_of_a_lyophilized_mRNA_SARS-CoV-2_vaccine_incorporating_novel_Ionizable_lipids_after_one_year_storage_at_25C
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Splenocyte IFN-
Antigen-Specific - J i

Vaccine ! ] Levels (Spot- ]
. IgG Titer (Endpoint . Animal Model
Formulation . Forming
Titer)
Cells/10/6)
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CPVax-CoV (with

o o vs. Commercial vs. Commercial Mice
novel ionizable lipid) ) )
MRNA Vaccines MRNA Vaccines
Commercial mMRNA Baseline for Baseline for Mi
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Vaccine 1 Comparison Comparison
Commercial mMRNA Baseline for Baseline for Mi
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Note: This data is from a study on a vaccine (CPVax-CoV) containing a novel ionizable lipid
from the same chemical family as CP-LC-0867. The results are considered indicative of the
potential performance of CP-LC-0867 in a vaccine context.

Experimental Protocols

The following are representative protocols for the use of CP-LC-0867 in preclinical vaccine
research. These should be adapted based on the specific nucleic acid payload, antigen, and
research question.

Formulation of CP-LC-0867 Lipid Nanoparticles

This protocol describes a standard method for formulating LNPs using a microfluidic mixing
device.

Materials:

CP-LC-0867 in ethanol

Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in ethanol

Nucleic acid (mRNA or circRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0)

Microfluidic mixing device and cartridges
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Dialysis cassettes or tangential flow filtration (TFF) system

Sterile, nuclease-free solutions and consumables

Protocol:

Prepare Lipid Mixture: In a sterile, nuclease-free tube, combine CP-LC-0867 and helper
lipids in ethanol at the desired molar ratio.

Prepare Nucleic Acid Solution: Dilute the nucleic acid payload to the target concentration in
the aqueous buffer.

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's
instructions. Load the lipid mixture and the nucleic acid solution into separate syringes.

LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow
rate ratio (e.g., 3:1 agueous to organic). The rapid mixing will induce the self-assembly of the
LNPs, encapsulating the nucleic acid.

Buffer Exchange and Concentration: Remove the ethanol and exchange the buffer to a
neutral pH formulation buffer (e.g., PBS, pH 7.4) using either dialysis against the formulation
buffer or a TFF system. The TFF system can also be used to concentrate the LNP solution.

Sterile Filtration: Filter the final LNP formulation through a 0.22 pm sterile filter.

Characterization: Analyze the LNP formulation for particle size, polydispersity index (PDI),
zeta potential, and encapsulation efficiency. Store at 2-8°C.

Experimental Workflow for LNP Formulation
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Caption: Workflow for CP-LC-0867 LNP formulation.

In Vivo Immunogenicity Study in Mice

This protocol outlines a typical immunization and sample collection schedule for evaluating the
immunogenicity of a CP-LC-0867 LNP-based vaccine.

Animals:

* 6-8 week old female BALB/c or C57BL/6 mice.

Groups:

e CP-LC-0867 LNP-mRNA Vaccine (e.g., 10 pg mRNA dose)

o Control LNP (empty)
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e Saline/PBS

Protocol:

Primary Immunization (Day 0): Administer a 50 uL intramuscular (IM) injection of the vaccine
or control into the hind limb of each mouse.

e Booster Immunization (Day 21): Administer a second IM injection of the same formulation.

o Serum Collection: Collect blood via submandibular or tail vein bleed at baseline (Day 0), and
at specified time points post-immunization (e.g., Day 20, Day 35, Day 42) to assess antibody
responses.

o Spleen and Lymph Node Harvest (e.g., Day 42): Euthanize mice and aseptically harvest
spleens and draining lymph nodes for the analysis of T-cell responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Antigen-Specific IgG

Protocol:

Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., 2 pg/mL in PBS) and
incubate overnight at 4°C.

» Blocking: Wash the plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for
2 hours at room temperature.

o Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2
hours at room temperature.

e Secondary Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated
anti-mouse 1gG secondary antibody. Incubate for 1 hour at room temperature.

o Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with a stop
solution (e.g., 2N H2S0a4).
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» Data Analysis: Read the absorbance at 450 nm. The endpoint titer is defined as the
reciprocal of the highest serum dilution that gives an absorbance value above a pre-
determined cutoff (e.g., 2-3 times the background).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y

Protocol:

Cell Preparation: Process harvested spleens into single-cell suspensions.

o Plate Preparation: Coat ELISpot plates with an anti-mouse IFN-y capture antibody overnight
at 4°C.

o Cell Plating: Wash and block the plates. Add splenocytes to the wells in the presence of the
target antigen (e.g., peptide pools), a positive control (e.g., PMA/lonomycin), or a negative
control (media only).

 Incubation: Incubate the plates for 18-24 hours at 37°C in a COz incubator.

o Detection: Lyse the cells and wash the plates. Add a biotinylated anti-mouse IFN-y detection
antibody.

o Spot Development: Add streptavidin-alkaline phosphatase and incubate. Add the substrate to
develop the spots.

o Data Analysis: Wash and dry the plates. Count the spots using an ELISpot reader. Express
the results as spot-forming cells (SFCs) per million splenocytes.

Conclusion

CP-LC-0867 is a promising ionizable lipid for the development of next-generation nucleic acid
vaccines. Its ability to be formulated into stable LNPs that efficiently deliver their payload and
intrinsically stimulate the innate immune system makes it a potent adjuvant for preclinical
vaccine research. The protocols and data presented here provide a framework for researchers
to effectively utilize CP-LC-0867 in their vaccine development programs. Further optimization
of formulations and immunization regimens is encouraged to maximize the potential of this
novel delivery system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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